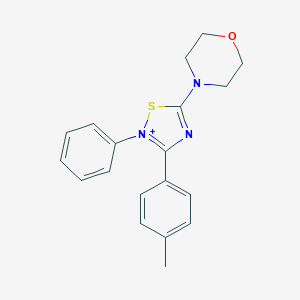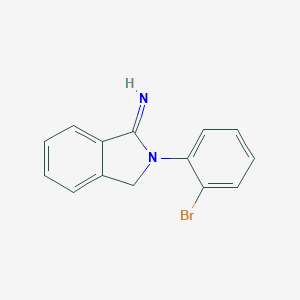![molecular formula C21H20N2O3 B385767 N-[(E)-furan-2-ylmethylideneamino]-2-hydroxy-2,2-bis(4-methylphenyl)acetamide](/img/structure/B385767.png)
N-[(E)-furan-2-ylmethylideneamino]-2-hydroxy-2,2-bis(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-furylmethylene)-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring, a hydrazide group, and two 4-methylphenyl groups, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-furylmethylene)-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide typically involves the reaction of 2-hydroxy-2,2-bis(4-methylphenyl)acetic acid with hydrazine hydrate, followed by condensation with furfural. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The completion of the reaction can be monitored using thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-furylmethylene)-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The furan ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Amines with reduced hydrazide groups.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N’-(2-furylmethylene)-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(2-furylmethylene)-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The furan ring and phenyl groups contribute to the compound’s overall stability and reactivity, influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(2-furylmethylene)-2-(4-methylphenoxy)acetohydrazide
- N’-(2-furylmethylene)-2-(4-propylphenoxy)acetohydrazide
- N’-(2-furylmethylene)-2-(4-methoxyphenyl)acetohydrazide
Uniqueness
N’-(2-furylmethylene)-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide group, coupled with the furan and phenyl rings, makes it a versatile compound for various applications, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C21H20N2O3 |
|---|---|
Peso molecular |
348.4g/mol |
Nombre IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-2-hydroxy-2,2-bis(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H20N2O3/c1-15-5-9-17(10-6-15)21(25,18-11-7-16(2)8-12-18)20(24)23-22-14-19-4-3-13-26-19/h3-14,25H,1-2H3,(H,23,24)/b22-14+ |
Clave InChI |
KMYCMQJJHPETIQ-HYARGMPZSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN=CC3=CC=CO3)O |
SMILES isomérico |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)N/N=C/C3=CC=CO3)O |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN=CC3=CC=CO3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-[[2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B385686.png)

![2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B385690.png)
![ethyl 4-({4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzoyl}amino)benzoate](/img/structure/B385695.png)



![4-[5-fluoro-2-(2-pyridinyl)-1H-indol-3-yl]-N-{5-nitro-1,3-thiazol-2-yl}butanamide](/img/structure/B385702.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385703.png)
![3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385704.png)
![(E)-6-(2-methoxystyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385705.png)
![3-(4-Methoxybenzyl)-6-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385706.png)
